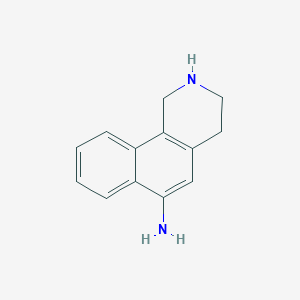![molecular formula C17H25BrN2O2 B1507968 Tert-butyl 3-{[(4-bromophenyl)methyl]amino}piperidine-1-carboxylate CAS No. 887584-43-2](/img/structure/B1507968.png)
Tert-butyl 3-{[(4-bromophenyl)methyl]amino}piperidine-1-carboxylate
Overview
Description
Tert-butyl 3-{[(4-bromophenyl)methyl]amino}piperidine-1-carboxylate is a chemical compound with the molecular formula C16H22BrNO2. This compound is a derivative of piperidine and is characterized by the presence of a bromophenyl group attached to the nitrogen atom of the piperidine ring. It is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
Tert-butyl 3-{[(4-bromophenyl)methyl]amino}piperidine-1-carboxylate is an intermediate of Niraparib , a novel oral poly (ADP-ribose)polymerase (PARP) inhibitor . The primary target of this compound is therefore the PARP enzyme, which plays a crucial role in DNA repair.
Mode of Action
The compound interacts with its target, the PARP enzyme, by inhibiting its activity . This inhibition prevents the PARP enzyme from repairing DNA damage in cells, leading to cell death. This is particularly effective in cancer cells that have mutations in the BRCA1 and BRCA2 genes, as these cells rely heavily on PARP for DNA repair .
Biochemical Pathways
The inhibition of the PARP enzyme disrupts the DNA repair pathway in cells. This leads to the accumulation of DNA damage, which can result in cell death. This is particularly impactful in cancer cells with BRCA1 and BRCA2 mutations, as these cells are more reliant on the PARP pathway for DNA repair .
Result of Action
The result of the action of this compound is the inhibition of the PARP enzyme, leading to an accumulation of DNA damage in cells. This can result in cell death, particularly in cancer cells with BRCA1 and BRCA2 mutations .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 3-{[(4-bromophenyl)methyl]amino}piperidine-1-carboxylate typically involves the reaction of 4-bromobenzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using a continuous flow reactor, which allows for better control of reaction conditions and improved safety. The use of automated systems for the addition of reagents and monitoring of reaction parameters can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-{[(4-bromophenyl)methyl]amino}piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding N-oxide.
Reduction: Reduction of the compound can lead to the formation of the corresponding amine.
Substitution: The bromine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as sodium cyanide or potassium iodide can be used for substitution reactions.
Major Products Formed:
N-oxide: Formed by oxidation of the compound.
Amine: Formed by reduction of the compound.
Substituted Derivatives: Various substituted derivatives can be formed depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 3-{[(4-bromophenyl)methyl]amino}piperidine-1-carboxylate is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems and the development of new drugs.
Medicine: It is used in the design and synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Tert-butyl 3-{[(4-bromophenyl)methyl]amino}piperidine-1-carboxylate is similar to other piperidine derivatives, but its unique structural features, such as the presence of the bromophenyl group, distinguish it from other compounds. Some similar compounds include:
Tert-butyl 4-(3-bromophenyl)piperazine-1-carboxylate: A structural isomer with a different arrangement of atoms.
Tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate: Another piperidine derivative with a similar bromophenyl group.
These compounds may have different reactivity and biological activities due to their structural differences.
Properties
IUPAC Name |
tert-butyl 3-[(4-bromophenyl)methylamino]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BrN2O2/c1-17(2,3)22-16(21)20-10-4-5-15(12-20)19-11-13-6-8-14(18)9-7-13/h6-9,15,19H,4-5,10-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTNTLZNFINQER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NCC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80723083 | |
| Record name | tert-Butyl 3-{[(4-bromophenyl)methyl]amino}piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80723083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887584-43-2 | |
| Record name | tert-Butyl 3-{[(4-bromophenyl)methyl]amino}piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80723083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[Difluoro[6-(1-methyl-1H-pyrazol-4-yl)-1,2,4-triazolo[4,3-b][1,2,4]triazin-3-yl]methyl]quinoline](/img/structure/B1507885.png)
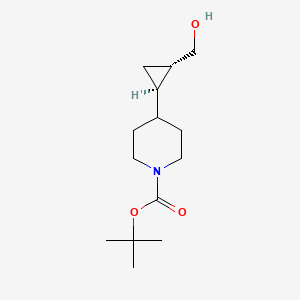
![6-Fluoro-[2,3'-bipyridin]-6'-amine](/img/structure/B1507891.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-iodo-1-(phenylsulfonyl)-, methyl ester](/img/structure/B1507894.png)
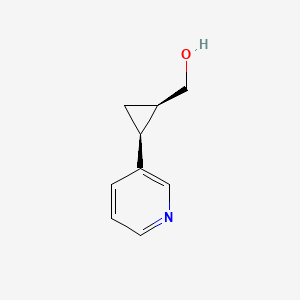
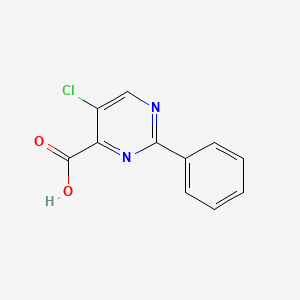
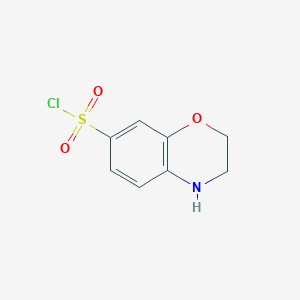
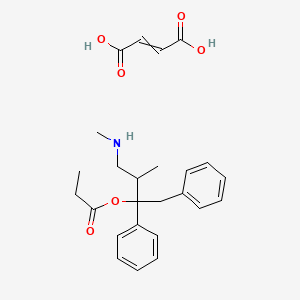

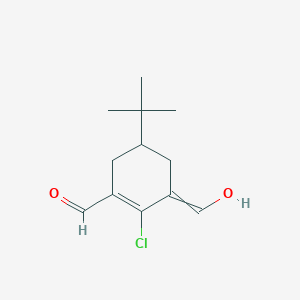
![dihydroxy(oxo)phosphanium;N-[3-(dimethylamino)propyl]tetradecanamide](/img/structure/B1507909.png)

